7-Hydroxy-2-naphthoic acid

Vue d'ensemble

Description

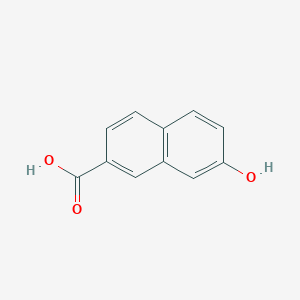

7-Hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H8O3. It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) at the 7th position and a carboxyl group (-COOH) at the 2nd position on the naphthalene ring. This compound is part of the hydroxynaphthoic acids family, which includes several isomers with varying positions of the hydroxyl and carboxyl groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

7-Hydroxy-2-naphthoic acid can be synthesized through various organic synthesis methods. One common approach involves the hydroxylation of 2-naphthoic acid. This process can be catalyzed by cytochrome P450 enzymes, which introduce a hydroxyl group at the 7th position . Another method involves the use of chemical reagents such as dimethyl sulfoxide (DMSO) and 1,4-dioxane to form solvates, which are then subjected to specific reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction parameters. These parameters include controlled temperatures, pressures, and the use of catalysts to enhance the yield and purity of the product. For instance, the reaction may be carried out at temperatures ranging from 260-270°C and pressures of 0.2-0.4 MPa to ensure efficient conversion .

Analyse Des Réactions Chimiques

Types of Reactions

7-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dihydroxynaphthoic acids, such as 1,7-dihydroxy-2-naphthoic acid.

Reduction: Reduction reactions can convert the carboxyl group to an aldehyde or alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes are commonly used for regioselective oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Substitution: Reagents such as thionyl chloride (SOCl2) can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: 1,7-Dihydroxy-2-naphthoic acid, 3,7-dihydroxy-2-naphthoic acid.

Reduction: 7-Hydroxy-2-naphthaldehyde, 7-hydroxy-2-naphthyl alcohol.

Substitution: 7-Chloro-2-naphthoic acid.

Applications De Recherche Scientifique

7-Hydroxy-2-naphthoic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 7-Hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of dihydroxynaphthoic acids through regioselective oxidation . These reactions are facilitated by the enzyme’s ability to introduce an oxygen atom into the compound under mild conditions.

Comparaison Avec Des Composés Similaires

7-Hydroxy-2-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:

1-Hydroxy-2-naphthoic acid: Similar in structure but with the hydroxyl group at the 1st position.

3-Hydroxy-2-naphthoic acid: Hydroxyl group at the 3rd position.

6-Hydroxy-2-naphthoic acid: Hydroxyl group at the 6th position.

Uniqueness

The unique positioning of the hydroxyl group at the 7th position in this compound imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Activité Biologique

7-Hydroxy-2-naphthoic acid (7-HNA) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of 7-HNA, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring with a hydroxyl group at the 7-position. Its molecular formula is C₁₁H₈O₃, with a molar mass of approximately 188.18 g/mol. The presence of the hydroxyl group enhances its solubility in polar solvents and contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that 7-HNA exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that it effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 32 µg/mL, showcasing its potential as an antimicrobial agent .

2. Antioxidant Properties

7-HNA has demonstrated notable antioxidant activity, which is essential for protecting cells from oxidative stress. In vitro assays have shown that it scavenges free radicals effectively, with an IC₅₀ value of approximately 25 µM, making it a candidate for further investigation in oxidative stress-related diseases .

3. Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory effects of 7-HNA, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

The biological activity of 7-HNA can be attributed to several mechanisms:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and nucleic acids .

- Metal Chelation: 7-HNA has been shown to form stable complexes with metal ions, which may contribute to its antioxidant and antimicrobial activities .

- Enzyme Inhibition: Preliminary studies suggest that 7-HNA may inhibit enzymes involved in inflammatory processes, although specific targets remain to be elucidated.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 7-HNA against clinical isolates of E. coli. The results indicated that at concentrations ranging from 16 to 64 µg/mL, 7-HNA significantly inhibited bacterial growth compared to control groups. The study concluded that 7-HNA could serve as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of 7-HNA resulted in a marked reduction in paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers . This supports the notion that 7-HNA may have therapeutic potential in managing inflammatory conditions.

Data Table: Summary of Biological Activities

| Biological Activity | Assay Type | IC₅₀ / MIC Value |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | 32 µg/mL |

| Antioxidant | DPPH Scavenging | 25 µM |

| Anti-inflammatory | LPS-stimulated macrophages | - |

Propriétés

IUPAC Name |

7-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXKKRVQMPPAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.